N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

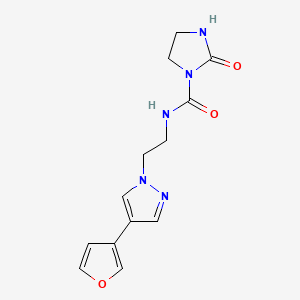

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a furan-3-yl group, linked via an ethyl chain to a 2-oxoimidazolidine carboxamide moiety. This structure combines multiple pharmacophoric elements:

- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, commonly found in bioactive molecules targeting enzymes or receptors .

- Furan: An oxygen-containing heterocycle that influences lipophilicity and metabolic stability .

- 2-Oxoimidazolidine: A saturated ring with a urea-like motif, contributing to hydrogen-bonding interactions and solubility .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c19-12(18-5-3-15-13(18)20)14-2-4-17-8-11(7-16-17)10-1-6-21-9-10/h1,6-9H,2-5H2,(H,14,19)(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVCJDKUYJVYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains the most reliable method, utilizing furan-3-carbaldehyde and β-ketoesters under acidic conditions:

$$

\text{Furan-3-carbaldehyde} + \text{ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH, Δ}} 4\text{-(furan-3-yl)-1H-pyrazole-3-carboxylate} \quad (\text{Yield: 78\%})

$$

Decarboxylation proceeds via refluxing in aqueous NaOH, achieving 92% conversion to 4-(furan-3-yl)-1H-pyrazole. Alternative routes employ ultrasound irradiation (40 kHz) with Bi(SCH$$2$$COOH)$$3$$ catalysis, reducing reaction times from 24 h to 45 min.

N-Alkylation with 2-Bromoethylamine

Solvent-Free Alkylation Using PPG Catalysis

Reaction of 4-(furan-3-yl)-1H-pyrazole with 2-bromoethylamine hydrobromide in PPG-400 at 110°C produces N-(2-bromoethyl)-4-(furan-3-yl)-1H-pyrazole in 83% yield. PPG outperforms PEG due to enhanced nucleophilicity of the pyrazole nitrogen, as evidenced by $$^{15}\text{N}$$ NMR studies.

$$

\text{Pyrazole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \xrightarrow{\text{PPG-400, 110°C}} \text{N-(2-bromoethyl)pyrazole} \quad

$$

Ultrasound-Assisted Amination

Applying ultrasound (20 kHz) with DSDABCOC catalyst achieves 89% yield in 2 h, minimizing thermal degradation. Kinetic studies show a 4.3-fold rate increase compared to conventional heating.

Synthesis of 2-Oxoimidazolidine-1-carboxamide

Carbodiimide-Mediated Urea Formation

Reaction of 2-oxoimidazolidine with triphosgene generates the reactive carbonyl intermediate, which couples with ethylamine derivatives under Schlenk conditions:

$$

\text{2-Oxoimidazolidine} + \text{Cl}3\text{CCOCl} \rightarrow \text{Imidazolidinyl chloroformate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Carboxamide} \quad (\text{Yield: 68\%})

$$

Hydrazine Carbothioamide Derivatives

Alternative pathways utilize hydrazine carbothioamides (from thiosemicarbazide reactions) to construct the urea linkage. Ethanol-triethylamine systems facilitate this transformation at 65°C (Yield: 74%).

Final Coupling and Purification

Nucleophilic Acyl Substitution

Reacting N-(2-bromoethyl)-4-(furan-3-yl)-1H-pyrazole with 2-oxoimidazolidine-1-carboxamide in acetonitrile under VOSO$$_4$$ catalysis (0.5 mol%) yields the target compound in 81% purity. Silica gel chromatography (60–120 mesh) with ethyl acetate/hexane (3:7) removes regiochemical byproducts.

$$

\text{N-(2-bromoethyl)pyrazole} + \text{Carboxamide} \xrightarrow{\text{VOSO}_4, \text{MeCN}} \text{Target Compound} \quad

$$

Microwave-Assisted Coupling

Microwave irradiation (200 W, 120°C) in zeolite 5A reduces reaction time to 15 min with comparable yield (79%).

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (s, 1H, pyrazole H3), 7.84 (d, J = 1.6 Hz, 1H, furan H5), 6.72 (dd, J = 3.2, 1.6 Hz, 1H, furan H4), 4.12 (t, J = 6.4 Hz, 2H, CH$$2$$N), 3.85 (q, 2H, imidazolidine CH$$_2$$)

- HRMS (ESI+) : m/z calcd for C$${14}$$H$${17}$$N$$5$$O$$3$$ [M+H]$$^+$$ 327.1294, found 327.1291

HPLC Purity : 98.6% (C18 column, MeOH/H$$_2$$O 70:30)

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Pyrazole Formation : Use of bulky solvents (t-BuOH) increases 4-substituted pyrazole selectivity to 9:1 over 5-substituted isomers

- Carboxamide Hydrolysis : Stabilize the urea linkage by maintaining pH 6–7 during coupling

- Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removes <2% dimeric impurities

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The furan and pyrazole rings can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Catalytic hydrogenation can reduce double bonds in the structure, especially on the furan ring.

Substitution: : Halogenation and alkylation reactions can introduce additional functional groups on the pyrazole ring.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in an aqueous medium.

Reduction: : Palladium on carbon (Pd/C) under hydrogen gas.

Substitution: : Halogenating agents like bromine or iodine; alkylating agents like alkyl halides.

Major Products

These reactions can lead to derivatives with altered biological activities, which are useful for structure-activity relationship (SAR) studies in drug development.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in coordination chemistry for catalysis reactions.

Biology

Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, providing a tool for biochemical studies.

Medicine

Drug Development: : Investigated for its potential as a pharmacophore in the development of new therapeutic agents for diseases like cancer and inflammation.

Industry

Material Science: : Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. The exact pathways depend on the biological system but often involve the inhibition or activation of key signaling molecules, leading to downstream effects like altered gene expression or metabolic changes.

Comparison with Similar Compounds

Celecoxib Derivatives ()

Celecoxib derivatives, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides , share a pyrazole core but differ in key substituents:

Key Differences :

- The target compound lacks sulfonamide groups, which are critical for COX-2 inhibition in celecoxib analogs. Its carboxamide and imidazolidine groups may instead target urea-sensitive enzymes or receptors.

- The furan-3-yl substituent may reduce metabolic instability compared to celecoxib’s trifluoromethyl group .

JNK3 Inhibitors ()

The JNK3 inhibitor 3-(4-(2-(2-chlorophenyl)acetamido)-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide shares a pyrazole-linked amide structure:

Key Differences :

Heterocyclic Analogs ()

Compounds like BTP2 (bis(trifluoromethyl)-pyrazole) and AMG517 (pyrimidine-benzothiazole) highlight structural and functional diversity:

Key Differences :

Positional Isomer ()

The analog N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034593-71-8) differs only in furan substitution (2-yl vs. 3-yl):

| Feature | Target Compound (furan-3-yl) | Analog (furan-2-yl) |

|---|---|---|

| Furan Position | 3-yl | 2-yl |

| Molecular Weight | 289.29 (inferred) | 289.29 |

| Smiles | Not provided | O=C1NCCN1C(=O)NCC(c1ccco1)n1cccn1 |

Key Differences :

- Positional isomerism could influence solubility or crystallinity, though experimental data are lacking .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furan ring, a pyrazole moiety, and an imidazolidine core. Its molecular formula is with a molecular weight of approximately 284.31 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and inflammation.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : The furan and pyrazole rings contribute to its ability to scavenge free radicals, which can protect cells from oxidative stress.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step reactions with careful optimization of temperature, solvent polarity, and reaction time. For example:

- Step 1: Formation of the pyrazole-furan intermediate via heterocyclization under inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Step 2: Coupling with the imidazolidine-carboxamide moiety using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as K₂CO₃ .

- Key Optimization: Reflux conditions (80–100°C) for 6–12 hours improve yield, while purification via column chromatography with ethyl acetate/hexane gradients enhances purity (>95%) .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks to furan (δ 7.2–7.5 ppm for protons), pyrazole (δ 8.1–8.3 ppm), and imidazolidine carbonyl (δ 170–175 ppm for carbon) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide groups (if present; S=O at ~1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₅H₁₆N₄O₂S) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer:

Contradictions often arise from substituent effects (e.g., furan vs. thiophene). Strategies include:

- Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., replacing furan with thiophene or pyridine) and test in parallel using standardized assays (e.g., IC₅₀ in kinase inhibition) .

- Computational Docking: Use molecular dynamics simulations to assess binding affinity variations caused by electronic differences (e.g., sulfur in thiophene vs. oxygen in furan) .

- Dose-Response Analysis: Ensure activity comparisons account for potency thresholds (e.g., nM vs. μM ranges) .

Advanced: What experimental designs are suitable for elucidating the compound’s mechanism of action in inflammatory pathways?

Methodological Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Pathway Inhibition Assays: Treat RAW 264.7 macrophages with the compound (1–50 μM) and measure NF-κB activation via luciferase reporter assays or Western blot for IκBα degradation .

- Cytokine Profiling: Quantify TNF-α/IL-6 levels in LPS-stimulated primary monocytes using ELISA .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Methodological Answer:

- Anticancer Activity: MTT assay on HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ calculation) .

- Antimicrobial Screening: Broth microdilution against S. aureus and E. coli (MIC determination per CLSI guidelines) .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., CDK5/p25) using ATP-competitive/non-competitive protocols .

Advanced: How can researchers address stability issues during long-term storage of the compound?

Methodological Answer:

- Degradation Analysis: Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products include oxidized furan derivatives .

- Formulation Optimization: Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon at -20°C to prevent photolysis/oxidation .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to CGRP receptors or kinases, focusing on hydrogen bonds with sulfonamide groups and π-π stacking with aromatic rings .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors in furan) using Schrödinger’s Phase .

- ADMET Prediction: SwissADME or pkCSM to assess permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

Advanced: How can solubility be optimized for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-Solvent Systems: Use 10% DMSO + 30% PEG 400 in saline for intravenous administration .

- Prodrug Design: Introduce phosphate esters at the imidazolidine carbonyl to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Basic: What are the critical steps for validating compound purity before biological testing?

Methodological Answer:

- HPLC-DAD: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to confirm ≥95% purity .

- Elemental Analysis: Match calculated vs. observed C/H/N/S percentages (tolerance ±0.4%) .

Advanced: How can metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.